2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2,11(13)14)9-5-3-4-8-6-7-15-10(8)9/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
NQHNLQIERCYYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=C1OCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzofuran derivative with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Elafibranor (E)-2-(2,6-Dimethyl-4-(3-(4-(Methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic Acid
- Core Structure: Elafibranor shares the 2-methylpropanoic acid group but replaces the dihydrobenzofuran with a phenoxy-substituted aromatic ring. The phenoxy group is further modified with a propenoyl chain and a methylthiophenyl substituent .
- Pharmacological Activity: Elafibranor is a dual PPARα/δ agonist used for treating non-alcoholic steatohepatitis (NASH) and dyslipidemia. Its phenoxy-propenoyl system enables selective receptor binding, contrasting with the dihydrobenzofuran-based target compound, which may exhibit distinct pharmacokinetic profiles .
(2Z)-3-[4,5-Dihydroxy-2-(2-Hydroxypropan-2-yl)-2,3-Dihydro-1-benzofuran-7-yl]prop-2-enoic Acid (HMDB0033884)
- Core Structure: Shares the 2,3-dihydrobenzofuran core but substitutes the 2-methylpropanoic acid with a propenoic acid chain. Additional hydroxyl groups at positions 4 and 5 enhance polarity .
- Functional Groups: The propenoic acid (α,β-unsaturated carbonyl) enables Michael addition reactions, while hydroxyl groups increase solubility and hydrogen-bonding capacity.
- Biological Relevance : This compound is a metabolite or natural product derivative. Its hydroxylated structure may influence antioxidant activity or metabolic pathways compared to the less-polar target compound .
Structural and Functional Data Table
Research Findings and Implications
- Structural Influence on Bioactivity: The dihydrobenzofuran system in the target compound may enhance metabolic stability compared to Elafibranor’s phenoxy-propenoyl system, which is prone to oxidative metabolism . The absence of hydroxyl groups in the target compound suggests lower solubility but higher membrane permeability than the hydroxylated metabolite in .
Future Directions :
- Comparative studies on receptor binding (e.g., PPAR isoforms) and ADMET profiles are needed to elucidate the target compound’s advantages over existing analogs.
Biological Activity
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, which includes a benzofuran moiety and a carboxylic acid group, has been investigated for its interactions with cannabinoid receptors, particularly CB2, and its analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 218.24 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 218.24 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1COC2=C1C=CC=C2C(=O)C(=O)O |
Research indicates that this compound acts primarily as a selective agonist for the cannabinoid receptor CB2. This receptor is involved in various physiological processes, including pain modulation and immune response regulation. The compound's interaction with CB2 may lead to analgesic effects without the psychoactive side effects associated with CB1 receptor activation.
Analgesic Properties
A notable study demonstrated that derivatives of this compound effectively reversed neuropathic pain in animal models without affecting locomotor behavior. The specific enantiomer configuration appears crucial for its efficacy, with certain enantiomers showing significantly higher binding affinity to CB2 receptors than others .
Case Studies
- Neuropathic Pain Models : In spinal nerve ligation and paclitaxel-induced neuropathy models in rats, the compound showed significant pain relief while maintaining normal motor function. This suggests a targeted analgesic effect mediated through cannabinoid pathways .
- Binding Affinity Studies : Radiolabeled ligand binding assays revealed that the compound exhibits strong binding affinity for CB2 receptors compared to other known agonists. Functional assays further confirmed its agonistic activity, indicating potential therapeutic applications in pain management and inflammatory conditions .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Hydroxyphenyl)-2-methylpropanoic acid | Structure | Contains a phenolic group that may enhance bioactivity |
| 4-(2-Methylpropanoic acid)benzofuran | Structure | Similar core but lacks dihydro substitution |
| 5-Hydroxy-2-(benzofuran-7-yl)propanoic acid | Structure | Hydroxyl substitution may improve interactions |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid in synthetic samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV detection is critical for purity assessment, particularly for identifying impurities such as diastereomers or oxidation byproducts. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to resolve aromatic and dihydrofuran proton environments. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated for related dihydrobenzofuran structures) offers unambiguous stereochemical assignments .
Q. What synthetic routes are commonly employed for preparing this compound, and what are their critical optimization parameters?
- Methodological Answer : A multi-step approach typically involves Friedel-Crafts alkylation to construct the dihydrobenzofuran core, followed by carboxylation via Grignard or organozinc reagents. Key parameters include temperature control (<0°C for carboxylation to prevent racemization) and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling). Post-synthetic purification via recrystallization (using ethanol/water mixtures) ensures removal of unreacted intermediates. Reaction progress should be monitored using thin-layer chromatography (TLC) with iodine staining .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Methodological Answer : Store the compound under inert gas (argon or nitrogen) at -20°C in amber glass vials to prevent photodegradation. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Handling in a fume hood with nitrile gloves is advised, as structural analogs have shown incompatibility with oxidizing agents (e.g., peroxides) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) when synthesizing derivatives of this compound?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping diastereotopic protons), employ variable-temperature NMR or lanthanide shift reagents (e.g., Eu(fod)₃) to enhance resolution. If MS data conflicts with expected molecular ions, use high-resolution mass spectrometry (HRMS) with ±5 ppm accuracy to distinguish isobaric impurities. Cross-reference with impurity profiles of related propanoic acid derivatives (e.g., EP-listed impurities in pharmacopeial standards) to identify common byproducts .
Q. What strategies are effective in minimizing diastereomer formation during the synthesis of stereospecific analogs of this compound?
- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) during carboxylation to enforce stereocontrol. Asymmetric hydrogenation with Ru-BINAP catalysts can reduce ketone intermediates to alcohols with >95% enantiomeric excess (ee). For dihydrofuran ring closure, Lewis acids like BF₃·Et₂O improve regioselectivity. Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) verifies enantiopurity .
Q. What in vitro models are suitable for assessing the metabolic pathways of this compound, and how can metabolite identification be validated?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors to simulate Phase I metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) identifies hydroxylated or demethylated metabolites. For validation, compare fragmentation patterns with synthesized reference standards (e.g., dihydroxybenzofuran derivatives). Stable isotope labeling (e.g., ¹³C at the methylpropanoic group) aids in tracking metabolic fate .
Data Contradiction and Validation
Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) for this compound across different assay systems be addressed?
- Methodological Answer : Standardize assay conditions by controlling variables such as cell passage number, serum concentration, and incubation time. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm target engagement. Validate solubility and stability in assay buffers via dynamic light scattering (DLS) and LC-MS. Cross-reference with structurally similar compounds (e.g., fluorophenyl-propanoids) to identify structure-activity relationships (SARs) .
Q. What computational methods can predict the binding affinity of this compound to cyclooxygenase (COX) isoforms?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using COX-1/2 crystal structures (PDB: 3N8X, 5KIR). Apply molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (kₐ, k_d). Compare results with ibuprofen derivatives, which share propanoic acid pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
